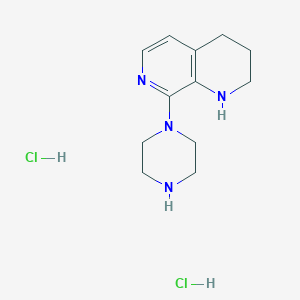

8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride

Description

8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is a hydrogenated 1,7-naphthyridine derivative featuring a piperazine substituent at the 8-position and two hydrochloride counterions. The 1,7-naphthyridine core is synthesized via the Povarov reaction, a structure-based strategy used to mimic regions of viral proteins like NS4A . The piperazine moiety enhances solubility and pharmacological interactions, making this compound relevant in drug discovery, particularly for antiviral or antimicrobial applications.

Properties

IUPAC Name |

8-piperazin-1-yl-1,2,3,4-tetrahydro-1,7-naphthyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4.2ClH/c1-2-10-3-5-15-12(11(10)14-4-1)16-8-6-13-7-9-16;;/h3,5,13-14H,1-2,4,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYDDYPWWZXXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NC=C2)N3CCNCC3)NC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233513-21-7 | |

| Record name | 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1. Typical Synthetic Routes for Tetrahydro-1,7-naphthyridine Core

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Friedländer Cyclization | 2-Aminopyridine + β-dicarbonyl | Acid/base catalysis, reflux | Moderate to high | Functional group tolerance varies |

| Catalytic Hydrogenation | Aromatic 1,7-naphthyridines + H2/Pd | Mild pressure, room temp | High | Requires regioselective control |

| HWE Olefination Sequence | Phosphonate intermediates + aldehydes | Base (KOtBu), THF, 0 °C | 63–83% overall | No chromatography needed; scalable |

Detailed Synthetic Sequence Example (Adapted from Related Tetrahydro-naphthyridine Syntheses)

Step 1: Synthesis of Phosphoramidate Intermediate

- Starting from 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine analogs, deprotonation with isopropylmagnesium chloride (iPrMgCl) at ambient temperature followed by quenching with diethyl chlorophosphate yields the phosphoramidate intermediate in ~94% yield.

Step 2: Formation of Diphosphonate Intermediate

- Lithiation at −42 °C using sec-butyllithium (3 equiv) on the phosphoramidate intermediate, followed by phosphorylation with diethyl chlorophosphate, affords the diphosphonate intermediate in 68% isolated yield after chromatography.

Step 3: Horner–Wadsworth–Emmons Olefination

- The diphosphonate intermediate is reacted with an aldehyde (formed in situ by oxidation of the corresponding alcohol) in the presence of potassium tert-butoxide at 0 °C to yield an olefin intermediate in 93% yield.

Step 4: Reduction and Deprotection

- Reduction of the olefin with benzenesulfonyl hydrazide (diimide source) proceeds in 80% yield.

- Global deprotection under acidic conditions yields the target amine core.

Step 5: Piperazine Substitution and Salt Formation

- The amine core is reacted with piperazine under nucleophilic substitution conditions.

- The resulting free base is treated with hydrochloric acid to form the dihydrochloride salt.

Optimization and Reaction Conditions

Table 2. Optimization of Phosphoramidate Formation

| Entry | Base Used | Conversion to Phosphoramidate (%) | Notes |

|---|---|---|---|

| 1 | KOtBu (1 M in THF) | 4 | Poor conversion due to pKa mismatch |

| 2 | LiHMDS (1 M in THF) | 58 | Moderate conversion |

| 3 | LDA (2 M in hexanes/benzene) | 58 | Moderate conversion |

| 4 | sec-BuLi (1.4 M in cyclohexane) | 65 | Good conversion, some impurities |

| 5 | iPrMgCl (2 M in THF) | 88 | Highest conversion, stable at room temp |

Table 3. Optimization of Diphosphonate Formation (sec-BuLi Base)

| Entry | Temperature (°C) | sec-BuLi (equiv) | Lithiation Time (min) | Conversion (%) |

|---|---|---|---|---|

| 1 | −78 | 1.5 | 90 | 53 |

| 2 | −42 | 2.0 | 20 | 62 |

| 3 | −42 | 2.5 | 20 | 81 |

| 4 | −42 | 3.0 | 20 | 86 |

| 5 | −42 | 3.5 | 20 | 67 |

| 6 | 0 | 2.0 | 10 | 0 (decomposition) |

Research Findings and Advantages of the Methodology

The use of phosphoramidate protecting groups is crucial as it is stable under metalation conditions, unlike Boc-protected analogs which undergo migration and decomposition.

The Horner–Wadsworth–Emmons olefination allows for high yields and purity without chromatographic purification, which is advantageous for scale-up and industrial applications.

The synthetic sequence avoids problematic byproducts typical of Wittig reactions and tandem alkylation/reduction methods, improving overall efficiency and environmental profile.

The method allows for functional group tolerance and can be adapted to synthesize various substituted tetrahydro-1,7-naphthyridines and their piperazine derivatives.

Summary Table of Preparation Methodology

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Phosphorylation | iPrMgCl, diethyl chlorophosphate, RT | ~94 | Phosphoramidate intermediate |

| 2 | Lithiation & Phosphorylation | sec-BuLi (3 equiv), −42 °C | 68 (isolated) | Diphosphonate intermediate |

| 3 | HWE Olefination | Aldehyde, KOtBu, THF, 0 °C | 93 | Olefin intermediate |

| 4 | Reduction | Benzenesulfonyl hydrazide, DMF, 100 °C | 80 | Olefin reduction to saturated amine |

| 5 | Substitution & Salt Formation | Piperazine, HCl | >90 (typical) | Final product as dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often conducted in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines. The reaction conditions may vary depending on the specific nucleophile and solvent used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, which may be useful in various applications.

Scientific Research Applications

Chemistry: In the field of chemistry, 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and scavenge free radicals.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for applications in polymer synthesis, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets. For example, in the case of acetylcholinesterase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and alleviate symptoms of neurological disorders.

Molecular Targets and Pathways:

Acetylcholinesterase: Inhibition of this enzyme is crucial for the treatment of Alzheimer's disease and other cognitive disorders.

Free Radicals: Scavenging of free radicals helps to reduce oxidative stress and prevent cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Hydrogenation Patterns

The compound belongs to the tetrahydro-1,7-naphthyridine family, differing from analogs in hydrogenation positions and substituents:

- 5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride (CAS 351038-62-5): Hydrogenation occurs at positions 5–8, yielding a molecular formula of C₈H₁₂Cl₂N₂ (MW: 207.10) . This contrasts with the target compound’s 1,2,3,4-hydrogenation, which alters ring conformation and reactivity.

- 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride (CAS 1338707-67-7): Lacks the piperazine group and has a lower molecular weight (C₈H₁₁ClN₂ , MW: 170.64) , highlighting the impact of substituents on physicochemical properties.

Substituent Variations

- 8-(Furan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine : Synthesized via HARP reagents and furfural, yielding a lipophilic furan substituent. Reported as a yellow oil with 70% yield .

- 8-((S)-2,6-Dimethylhept-5-en-1-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine : Features a chiral terpene-like side chain, synthesized with a 36% yield. Exhibits optical activity ([α]²⁵D = +4.7 in CHCl₃) .

- Impurity E (Ofloxacin-related): Contains a fluoroquinolone core with a piperazine group (CAS 82419-52-1), underscoring piperazine’s role in enhancing antimicrobial activity .

Pharmacological Implications

- Piperazine Role: The target’s piperazine group may improve solubility and target binding, analogous to its role in fluoroquinolones like Ofloxacin .

- Hydrogenation Effects : 1,2,3,4-Tetrahydro derivatives (target) likely exhibit distinct conformational flexibility compared to 5,6,7,8-tetrahydro analogs, influencing interactions with biological targets like viral proteases .

Q & A

Basic: What are the recommended analytical techniques for confirming the purity and structural integrity of 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride?

Methodological Answer:

To validate purity and structure:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the piperazine and tetrahydro-naphthyridine moieties. Compare spectral data with reference standards (e.g., analogs in ) to detect deviations.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity. Use a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) for optimal separation of impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation. Electrospray ionization (ESI) in positive mode is preferred due to the compound’s basicity .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as recommended for structurally similar piperazine derivatives .

- Emergency Measures :

- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing (, Section 4.1).

- Inhalation : Transfer to fresh air and monitor for respiratory distress (, Section 4.1).

- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or response surface methodology) to test variables like temperature, solvent polarity, and reaction time. For example, highlights DoE’s utility in reducing trial runs by 40–60% while identifying critical parameters.

- Computational Pre-Screening : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and energetics, as demonstrated by ICReDD’s workflow (). This narrows experimental conditions to those with the highest thermodynamic favorability.

- In Situ Monitoring : Implement techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: How should researchers address contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

- Replicate Studies : Ensure identical experimental conditions (e.g., cell lines, assay buffers) to isolate variables. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays.

- Analytical Validation : Re-analyze batch purity using LC-MS to rule out impurities (e.g., diastereomers or degradation products) as confounding factors ().

- Cross-Disciplinary Collaboration : Integrate computational docking studies (e.g., molecular dynamics simulations) with in vitro data to reconcile structure-activity relationships (SAR). ICReDD’s feedback loop between computation and experimentation is a model for resolving such contradictions .

Advanced: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation via HPLC-MS to identify labile functional groups (e.g., piperazine ring oxidation) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage conditions (25°C). Accelerated aging at elevated temperatures (e.g., 40°C) can validate models .

- Solid-State Analysis : Perform X-ray diffraction (XRD) and dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions, which impact stability .

Advanced: How can impurity profiling be systematically conducted for this compound?

Methodological Answer:

- Synthetic Route Analysis : Identify potential impurities from intermediates (e.g., unreacted piperazine or naphthyridine precursors). Use LC-MS with charged aerosol detection (CAD) for non-UV-active species .

- Reference Standards : Compare retention times and spectral data against pharmacopeial impurities (e.g., analogs in ).

- Genotoxic Risk Assessment : Follow ICH M7 guidelines to evaluate mutagenic potential of impurities using Ames testing or in silico tools (e.g., DEREK Nexus) .

Advanced: What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro Models : Use Caco-2 cell monolayers to assess intestinal permeability. Combine with hepatic microsome assays to predict metabolic clearance (e.g., CYP450-mediated oxidation) .

- In Vivo Studies : Employ sparse sampling designs in rodent PK studies to reduce animal use while maintaining statistical power ( ).

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate solubility, logP, and plasma protein binding data to simulate human exposure profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.